molecular formula C12H16O2 B3032041 Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate CAS No. 96481-32-2

Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3032041
CAS No.: 96481-32-2
M. Wt: 192.25
InChI Key: HIVNICWVZINQBR-UHFFFAOYSA-N
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Description

Methyl 4-ethynylbicyclo[222]octane-1-carboxylate is an organic compound characterized by a bicyclic structure with an ethynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process can be achieved under metal-free conditions using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, yielding the desired product in good to excellent yields with high enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The ethynyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, influencing the compound’s activity and interactions within biological systems. The bicyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: A related compound with a similar bicyclic structure but lacking the ethynyl group.

    Methyl bicyclo[2.2.2]octane-1-carboxylate: Similar structure but without the ethynyl substitution.

Uniqueness: Methyl 4-ethynylbicyclo[22This differentiates it from other bicyclo[2.2.2]octane derivatives, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h1H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVNICWVZINQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171698
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96481-32-2
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96481-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-ethynyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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